

Application Note: Quantification of Epitestosterone in Hair using LC-MS/MS

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Compound of Interest

Compound Name: *Epitestosterone*

Cat. No.: *B028515*

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Introduction

Epitestosterone is a natural epimer of testosterone and an endogenous steroid. The ratio of testosterone to **epitestosterone** (T/E ratio) is a crucial biomarker in anti-doping controls to detect the abuse of exogenous testosterone. While urine has traditionally been the primary matrix for T/E ratio determination, hair analysis offers a wider window of detection, providing a long-term profile of steroid concentrations. This application note details a comprehensive and robust protocol for the quantification of **epitestosterone** in human hair using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to deliver high sensitivity, specificity, and reproducibility for research and drug development applications.

Experimental Protocols

This section outlines the detailed methodology for the quantification of **epitestosterone** in hair, from sample preparation to LC-MS/MS analysis.

Hair Sample Preparation

A meticulous sample preparation is critical for the accurate quantification of **epitestosterone** in hair. The following protocol is based on established methods involving an alkaline digestion followed by liquid-liquid extraction.^{[1][2]}

Materials:

- Hair sample (approx. 50 mg)
- Deionized water
- Acetone
- Pentane
- 1 M Sodium Hydroxide (NaOH)
- Internal Standard (IS) solution (e.g., **Epitestosterone-d3**)
- Centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- **Decontamination:** Wash the hair sample (approximately 50 mg) twice with 5 mL of deionized water, followed by two washes with 5 mL of acetone. Each wash should be performed by vortexing for 1 minute, followed by decanting the solvent. Allow the hair to air dry completely.
- **Digestion:** Place the decontaminated and dried hair in a 15 mL centrifuge tube. Add 1 mL of 1 M NaOH to completely immerse the hair.
- **Internal Standard Spiking:** Add the internal standard (e.g., 50 µL of 1 ng/mL **Epitestosterone-d3** in methanol) to the tube.
- **Incubation:** Incubate the mixture at 60°C for 30 minutes to digest the hair matrix.
- **Extraction:** After cooling to room temperature, add 5 mL of pentane to the tube. Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

- Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
- Collection of Organic Phase: Carefully transfer the upper organic (pentane) layer to a clean tube.
- Evaporation: Evaporate the pentane extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a robust method for the chromatographic separation and mass spectrometric detection of **epitestosterone**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: | Parameter | Value | | --- | --- | | Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 10 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | 0.0 | 50 | | 1.0 | 50 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 50 | | 10.0 | 50 |

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Gas Flow	600 L/hr

| Collision Gas | Argon |

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Epitestosterone	289.2	109.1	25
	289.2	97.1	30

| **Epitestosterone-d3** (IS)| 292.2 | 109.1 | 25 |

Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS method for **epitestosterone** quantification in hair, compiled from various validated methods.[\[1\]](#)[\[2\]](#)

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 100 pg/mg
Correlation Coefficient (r ²)	> 0.99
Limit of Detection (LOD)	0.25 pg/mg
Limit of Quantification (LOQ)	0.5 pg/mg

Table 2: Precision and Accuracy

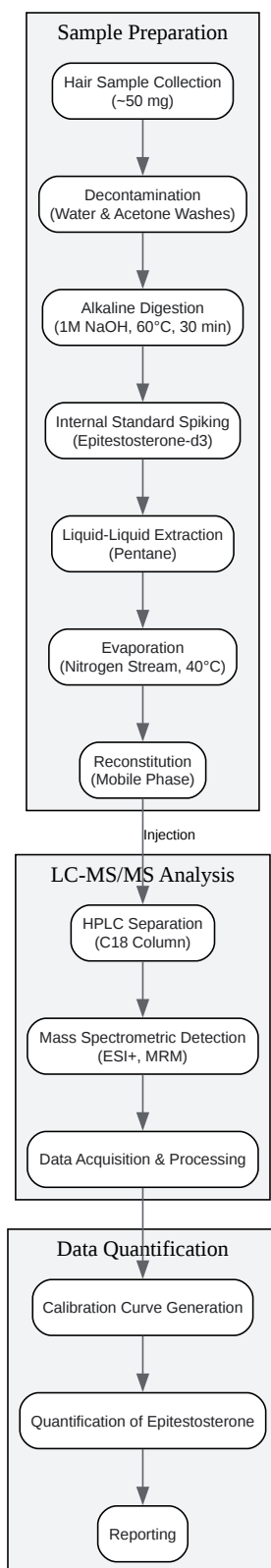
Quality Control Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low QC (1.5 pg/mg)	< 15%	< 15%	85-115%
Medium QC (25 pg/mg)	< 10%	< 10%	90-110%
High QC (75 pg/mg)	< 10%	< 10%	90-110%

Table 3: Recovery

Analyte	Extraction Recovery (%)
Epitestosterone	> 80%

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of **epitestosterone** in hair samples.



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Caption: Workflow for **epitestosterone** quantification in hair.

Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the quantification of **epitestosterone** in human hair. The described method, encompassing a robust sample preparation procedure and optimized instrumental analysis, demonstrates excellent sensitivity, precision, and accuracy. This protocol is well-suited for researchers and scientists in various fields, including anti-doping science, endocrinology, and pharmaceutical development, who require reliable measurement of long-term **epitestosterone** levels.

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References

- 1. Detection of testosterone and epitestosterone in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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